molecular formula C5H12N2O B8239439 (R)-2-(Dimethylamino)propanamide

(R)-2-(Dimethylamino)propanamide

Cat. No.: B8239439
M. Wt: 116.16 g/mol
InChI Key: MBKGOQHJIPZMEP-SCSAIBSYSA-N
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Description

(R)-2-(Dimethylamino)propanamide is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-(Dimethylamino)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-(Dimethylamino)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(dimethylamino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-4(5(6)8)7(2)3/h4H,1-3H3,(H2,6,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKGOQHJIPZMEP-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

(R)-2-(Dimethylamino)propanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

(R)-2-(Dimethylamino)propanamide (Synonym: (R)-N,N-Dimethylalaninamide) is a pivotal chiral building block belonging to the class of


-amino amides. Structurally derived from (R)-alanine, it features a tertiary amine at the chiral center and a primary amide terminus. This molecule serves as a critical intermediate in the synthesis of chiral auxiliaries, peptidomimetics, and amino-alcohol ligands (e.g., Dimepranol) used in asymmetric catalysis.

This guide details the physicochemical profile, robust synthetic routes preserving stereochemical integrity, and quality control protocols for this compound.

Chemical Identity & Structural Characterization[1][2][3][4][5][6]

The molecule is defined by a propyl backbone with a dimethylamino group at the C2 position, possessing (R)-stereochemistry.

Identification Data[2][3][5][6][7][8][9][10][11]
ParameterValue
IUPAC Name (2R)-2-(dimethylamino)propanamide
Common Synonyms (R)-N,N-Dimethylalaninamide; (R)-Dimethylalanine amide
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
Chiral Center C2 (R-configuration)
SMILES (Isomeric) CC(N)=O
InChI Key Predicted based on structure:[1][2][3][4][5][6] LXZYKIVOVQLQCX-SSDOTTSWSA-N
CAS Number Note: Often indexed as the racemate or acid precursor. Specific enantiomer custom synthesized.
Stereochemical Context

Unlike simple achiral amides, the C2 position dictates the spatial arrangement of the dimethylamino group. In the (R)-isomer (derived from D-alanine in standard amino acid nomenclature), the amino group projects "down" when the carboxyl is top and methyl is right (Fischer projection context).

Critical Distinction:

  • (R)-Isomer: Corresponds to the D-Alanine series.

  • (S)-Isomer: Corresponds to the L-Alanine series (Natural).

Physicochemical Properties[1][2][3][6][7][9][10][11][12]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) for the


-amino amide class.
PropertyValue / DescriptionContext
Physical State Viscous Oil or Low-Melting SolidHygroscopic nature common in amino amides.
Boiling Point ~185–195 °C (at 760 mmHg)Predicted based on H-bonding capability.
Solubility High (Water, Methanol, DCM)Amphiphilic: Polar amide + basic amine.
pKa (Base) 9.2 ± 0.5Tertiary amine protonation.
LogP -0.6 to -0.1Hydrophilic; crosses membranes via transport or diffusion.
Stability Hydrolysis-sensitiveStable at neutral pH; hydrolyzes to acid in strong base/acid.

Synthetic Methodologies

To manufacture (R)-2-(dimethylamino)propanamide with high Enantiomeric Excess (ee), one must avoid racemization pathways common in peptide coupling.

Route A: Reductive Alkylation of (R)-Alaninamide (The Direct Route)

This route is efficient but carries a risk of over-methylation at the amide nitrogen.

  • Precursor: (R)-Alaninamide HCl.

  • Reagents: Formaldehyde (HCHO), H₂, Pd/C catalyst (or NaCNBH₃).

  • Mechanism: Eschweiler-Clarke type reductive amination.

Route B: Amidation of (R)-N,N-Dimethylalanine (The Preferred Route)

This protocol is recommended for high-purity applications as it establishes the tertiary amine before forming the amide, preventing side reactions.

Step-by-Step Protocol:

  • Methylation (Eschweiler-Clarke):

    • Dissolve (R)-Alanine in aqueous formaldehyde and formic acid.

    • Reflux for 12–18 hours.

    • Concentrate to yield (R)-N,N-dimethylalanine.

  • Activation:

    • Suspend (R)-N,N-dimethylalanine in dry DCM.

    • Add N-Methylmorpholine (NMM) at -15°C.

    • Add Isobutyl chloroformate (IBCF) dropwise to form the mixed anhydride.

  • Amidation:

    • Bubble anhydrous Ammonia gas (NH₃) or add Ammonium Hydroxide into the cold solution.

    • Stir for 2 hours, allowing to warm to room temperature.

  • Workup:

    • Extract with DCM/Water. The product remains in the organic phase (or requires continuous extraction due to water solubility).

    • Dry over Na₂SO₄ and concentrate.

Synthesis Workflow Diagram

SynthesisRoute Start (R)-Alanine (Precursor) Step1 Reductive Methylation (HCHO/HCOOH) Start->Step1 Inter (R)-N,N-Dimethylalanine (Intermediate) Step1->Inter Reflux Step2 Activation (IBCF / NMM) Inter->Step2 MixedAnh Mixed Anhydride Step2->MixedAnh -15°C Step3 Ammonolysis (NH3) MixedAnh->Step3 Final (R)-2-(Dimethylamino) propanamide Step3->Final Yield >85%

Figure 1: Preferred synthetic pathway via Mixed Anhydride coupling to prevent racemization.

Analytical Profiling & Quality Control

Validating the identity and purity of (R)-2-(dimethylamino)propanamide requires specific analytical techniques.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl₃, 400 MHz):

    • 
       1.25 (d, 3H, CHCH₃)
      
    • 
       2.25 (s, 6H, N(CH₃)₂)
      
    • 
       2.95 (q, 1H, CH)
      
    • 
       5.5–7.0 (br s, 2H, CONH₂)
      
  • Interpretation: The singlet at 2.25 ppm confirms the dimethylation. The broad singlets confirm the primary amide.

Chiral HPLC Method

To ensure no racemization occurred (presence of S-isomer):

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm.

  • Expectation: (R)-isomer typically elutes distinct from the (S)-isomer.

Pharmaceutical Applications

Precursor to Chiral Amino Alcohols

Reduction of the amide group (using LiAlH₄) yields (R)-2-(dimethylamino)propan-1-ol (Dimepranol analog).

  • Use: These amino alcohols are ligands for the enantioselective addition of organozinc reagents to aldehydes.

Peptidomimetics

The N,N-dimethyl group alters the hydrogen bonding capability of the peptide backbone. Incorporating this unit into peptide chains protects the N-terminus from enzymatic degradation (exopeptidases), increasing the half-life of peptide drugs.

Resolution Agents

Because of its basic nitrogen and chiral center, this amide can form diastereomeric salts with chiral acids, aiding in the optical resolution of racemic acid mixtures in process chemistry.

Application Logic Diagram

Applications Core (R)-2-(Dimethylamino) propanamide App1 LiAlH4 Reduction Core->App1 App2 Peptide Synthesis Core->App2 App3 Salt Formation Core->App3 Prod1 Chiral Ligands ((R)-Dimepranol) App1->Prod1 Prod2 Protease-Resistant Peptidomimetics App2->Prod2 Prod3 Chiral Resolution Agent App3->Prod3

Figure 2: Downstream applications in drug development and asymmetric synthesis.

References

  • PubChem. (2023). 2-Propanol, 1-(dimethylamino)- (Related Reduced Structure).[4][7] National Library of Medicine. Link

  • ChemScene. (2023). (R)-2-(Dimethylamino)propan-1-ol Product Data. (Source for CAS 55197-05-2, the reduced alcohol derivative). Link

  • NIST Chemistry WebBook. Propanamide, 2,2-dimethyl- (Structural Analog Comparison).Link

  • ResearchGate. (2025). Synthesis of Duloxetine Intermediates. (Discusses Mannich bases and dimethylamino propanol derivatives). Link

  • Sigma-Aldrich. N,N-Dimethyl-L-alanine (Acid Precursor).Link

Sources

N,N-Dimethyl-D-alaninamide CAS 126483-65-6 supplier

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing, Quality Assurance, and Synthetic Application Guide

CAS: 126483-65-6 Chemical Name: (2R)-2-amino-N,N-dimethylpropanamide Document Type: Technical Guidance & Specification Standard Version: 2.0 (Scientific Review)

Executive Summary

N,N-Dimethyl-D-alaninamide (CAS 126483-65-6) is a specialized chiral building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Unlike standard amino acids, the C-terminal dimethylamide moiety provides two critical pharmacological advantages: enhanced metabolic stability against carboxypeptidases and increased lipophilicity for improved membrane permeability.

For drug development professionals, the sourcing challenge lies not in availability, but in stereochemical integrity . As a D-isomer derivative, even minor contamination with the L-enantiomer (CAS 19248-03-4) can compromise the biological activity and toxicity profile of the final API. This guide outlines the rigorous technical standards required to validate suppliers and utilize this compound effectively.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name (2R)-2-amino-N,N-dimethylpropanamide
CAS Number 126483-65-6
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol (Free Base)
Chirality D-Isomer (R-configuration)
Physical State Viscous oil or low-melting solid (Free base); White crystalline solid (HCl salt)
Solubility Highly soluble in water, MeOH, EtOH, DMSO. Soluble in DCM.
pKa (Calculated) ~8.0 (Amine)

Note on Salt Forms: Suppliers frequently provide this compound as the Hydrochloride salt (CAS 1384435-39-5, MW 152.62) to improve handling and stability. The free base is hygroscopic and prone to oxidative degradation.

Critical Quality Attributes (CQAs) for Supplier Validation

When auditing a supplier for CAS 126483-65-6, "Purity >98%" is insufficient. You must demand specific data on the following attributes to prevent downstream synthetic failure.

A. Enantiomeric Excess (ee%)
  • Requirement: ≥ 99.0% ee (D-isomer).

  • Risk: The L-isomer is the natural metabolite. In peptide drugs, the D-isomer is often selected specifically to arrest enzymatic degradation. L-isomer contamination restores the cleavage site, rendering the drug unstable in vivo.

B. Chemical Impurities
  • Mono-methylated byproduct: (2R)-2-amino-N-methylpropanamide. Result of incomplete methylation or impure amine reagents.

  • Residual Coupling Reagents: If synthesized via Boc-D-Ala-OH activation, trace amounts of carbodiimides (EDC/DCC) or uronium salts (HATU) may persist.

C. Water Content (Karl Fischer)
  • Limit: < 1.0% (for HCl salt).

  • Reasoning: The amide nitrogen increases hygroscopicity. Excess water interferes with stoichiometric precision in water-sensitive coupling reactions (e.g., using acid chlorides).

Analytical Framework: The Self-Validating Protocol

Trusting the Certificate of Analysis (CoA) is a risk. The following workflow provides orthogonal validation of the material.

Visualizing the QC Workflow

QC_Workflow RawMaterial Raw Material (CAS 126483-65-6) ID_Test Identity Check (1H-NMR) RawMaterial->ID_Test Purity_Test Chem. Purity (RP-HPLC) ID_Test->Purity_Test Confirms Structure Chiral_Test Chiral Purity (Chiral HPLC) Purity_Test->Chiral_Test >98% Area Decision Release / Reject Chiral_Test->Decision ee > 99%

Figure 1: Orthogonal Quality Control Workflow ensuring structural and stereochemical integrity.

Protocol 1: Chiral HPLC Method (Direct Analysis)

This method separates the D and L enantiomers without derivatization, utilizing a crown-ether based stationary phase which complexes with the primary amine.

  • Column: Crownpak CR-I(+) (Daicel) or equivalent (Crown ether phase).

  • Dimensions: 150 x 4.0 mm, 5 µm.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in Water / Methanol (90:10).

    • Note: Acidic pH is critical to protonate the amine for complexation with the crown ether.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperatures often improve chiral resolution).

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Expected Result: The D-isomer (R) typically elutes after the L-isomer (S) on CR(+) columns, but standard injection is required for confirmation.

Protocol 2: 1H-NMR Identity Confirmation (D2O)

Key diagnostic signals to look for:

  • δ 1.3 ppm (d, 3H): Alanine methyl group.

  • δ 2.95 ppm (s, 3H) & 3.05 ppm (s, 3H): The N,N-dimethyl protons.

    • Critical Check: These often appear as two distinct singlets due to restricted rotation around the amide bond (rotamers). If they appear as a single peak, the sample may be degraded or the temperature is too high.

  • δ 4.1 ppm (q, 1H): The alpha-proton.

Synthetic Application: Peptidomimetic Capping

N,N-Dimethyl-D-alaninamide is rarely the end product; it is a "cap" used to terminate a peptide chain. The following diagram illustrates its integration into a drug discovery workflow.

Synthesis Pathway Visualization

Synthesis_Pathway Start Boc-D-Alanine (Starting Material) Activation Activation (HATU/DIEA + Dimethylamine) Start->Activation Amidation Intermediate Boc-N,N-Dimethyl-D-alaninamide Activation->Intermediate Deprotection Deprotection (HCl/Dioxane) Intermediate->Deprotection TFA or HCl Product N,N-Dimethyl-D-alaninamide HCl (CAS 126483-65-6) Deprotection->Product Coupling Peptide Coupling (Drug Synthesis) Product->Coupling Reacts with Activated Carboxyl

Figure 2: Synthesis and utilization pathway of N,N-Dimethyl-D-alaninamide in peptide chemistry.

Application Logic: Why use this CAS?
  • Protease Resistance: The D-configuration prevents recognition by endogenous L-specific proteases. The dimethyl amide group sterically hinders carboxypeptidases.

  • Solubility Modulation: The dimethyl group removes a hydrogen bond donor (compared to a primary amide), often improving solubility in organic solvents used during synthesis and purification.

  • Blood-Brain Barrier (BBB) Penetration: By capping the C-terminus with a tertiary amide, the overall polarity of the peptide is reduced (removal of the zwitterionic character), potentially enhancing passive transport across the BBB.

Handling and Storage
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable for >2 years if kept dry. Aqueous solutions should be used immediately or frozen, as slow hydrolysis of the amide bond can occur at extreme pH.

  • Safety: Irritant.[1] Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.

References
  • PubChem. (n.d.). 2-amino-N,N-dimethylpropanamide (Compound).[2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • Hyun, M. H. (2006). Chiral separation of amino acids and peptides by HPLC using crown ether-based chiral stationary phases. Journal of Separation Science.
  • Werner, H. M., et al. (2012). Use of D-Amino Acids in Peptide Synthesis to Improve Metabolic Stability. Current Opinion in Chemical Biology.

Sources

(R)-N,N-Dimethylalaninamide: Technical Specifications & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (R)-N,N-Dimethylalaninamide , addressing its molecular weight, formula, structural isomerism, synthesis, and applications in drug development.

Executive Summary

(R)-N,N-Dimethylalaninamide is a chiral building block used in the synthesis of peptidomimetics, pharmaceutical intermediates, and chiral ligands. Precise structural identification is critical due to the existence of a regioisomer often confused in nomenclature.

This guide defines the chemical identity of the IUPAC-standard (2R)-2-amino-N,N-dimethylpropanamide while distinguishing it from its pharmaceutical isomer, (2R)-2-(dimethylamino)propanamide .

Chemical Identity & Physical Properties[1][2][3][4][5]

Molecular Weight and Formula

The molecular specifications below apply to the free base form. In drug development contexts, this compound is frequently handled as a hydrochloride salt to ensure stability.

PropertySpecification
Chemical Name (2R)-2-amino-N,N-dimethylpropanamide
Common Name H-D-Ala-NMe₂
Molecular Formula C₅H₁₂N₂O
Molecular Weight 116.16 g/mol
CAS Number (HCl Salt) 1384435-39-5
Chirality (R)-enantiomer (derived from D-Alanine)
Physical State Viscous oil (Free base) / White solid (HCl salt)
Structural Isomerism & Nomenclature Clarification

Ambiguity in common nomenclature requires a rigorous distinction between the Amide-N substituted form (the strict IUPAC interpretation) and the Alpha-N substituted form.

FeatureTarget Molecule (Amide-N)Common Isomer (Alpha-N)
Structure


IUPAC Name (2R)-2-amino-N,N-dimethylpropanamide(2R)-2-(dimethylamino)propanamide
Peptide Notation H-D-Ala-NMe₂N,N-Me₂-D-Ala-NH₂
CAS (Example) 1384435-39-5 (HCl)126483-65-6
Key Application C-terminal modification, solubilizing groupChiral auxiliary, basic resolving agent

Synthesis & Production Protocols

Retrosynthetic Analysis

The synthesis of (R)-N,N-Dimethylalaninamide typically utilizes the "Chiral Pool" strategy, starting from inexpensive D-Alanine derivatives. The pathway requires orthogonal protection to prevent racemization and self-coupling.

SynthesisPathway Start Boc-D-Alanine (Starting Material) Step1 Activation (EDC/HOBt or HATU) Start->Step1 Inter Activated Ester Intermediate Step1->Inter Step2 Amidation (Dimethylamine) Inter->Step2 Protected Boc-D-Ala-NMe2 (Protected Precursor) Step2->Protected Step3 Deprotection (HCl/Dioxane) Protected->Step3 Final (R)-N,N-Dimethylalaninamide HCl Salt Step3->Final

Figure 1: Synthetic pathway for (R)-N,N-Dimethylalaninamide via standard peptide coupling.

Experimental Protocol: Synthesis of H-D-Ala-NMe₂·HCl

Objective: Produce gram-scale quantities of the target amide with >98% enantiomeric excess (ee).

Reagents:

  • Boc-D-Alanine (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.2 eq), HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM), 4M HCl in Dioxane.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-D-Alanine in DCM at 0°C. Add EDC·HCl and HOBt. Stir for 15 minutes to generate the active ester.

    • Mechanism:[1] HOBt suppresses racemization by forming a stable active ester, preventing oxazolone formation.

  • Coupling: Add Dimethylamine HCl and DIPEA dropwise. Allow the mixture to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor consumption of Boc-D-Alanine via TLC (SiO₂, 5% MeOH in DCM).

  • Workup: Wash the organic layer sequentially with 1M citric acid (removes amines), sat. NaHCO₃ (removes acids), and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Deprotection: Dissolve the crude intermediate (Boc-D-Ala-NMe₂) in minimal DCM. Add 4M HCl in Dioxane (5 eq) at 0°C. Stir for 2 hours.

  • Isolation: Precipitate the product by adding excess diethyl ether. Filter the white solid (H-D-Ala-NMe₂·HCl) and dry under high vacuum.

Applications in Drug Development[8][9][10]

Peptidomimetic Capping

(R)-N,N-Dimethylalaninamide serves as a specialized C-terminal cap in peptide therapeutics.

  • Proteolytic Stability: The tertiary amide bond (

    
    ) is highly resistant to carboxypeptidases, extending the half-life of peptide drugs in plasma.
    
  • Solubility Enhancement: The removal of the hydrogen bond donor on the amide nitrogen increases lipophilicity (

    
    ), improving membrane permeability for oral bioavailability.
    
Chiral Ligand Synthesis

The compound acts as a precursor for chiral diamines used in asymmetric catalysis. Reduction of the amide carbonyl (using LiAlH₄) yields (R)-N¹,N¹-dimethylpropane-1,2-diamine , a ligand scaffold for transition metal catalysis (e.g., in asymmetric hydrogenation).

Analytical Characterization

Quality Control Parameters

To ensure suitability for pharmaceutical use, the following specifications must be met:

TestMethodAcceptance Criteria
Identity ¹H-NMR (D₂O)Confirms doublet (CH₃), singlet (NMe₂), multiplet (CH)
Purity HPLC (C18)> 98.0% area
Chiral Purity Chiral HPLC> 99.0% ee (No S-isomer detected)
Water Content Karl Fischer< 1.0% (Hygroscopic salt)
Chiral Separation Method

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)). Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Flow Rate: 1.0 mL/min. Detection: UV @ 210 nm. Note: The free base is required for this normal-phase method. Neutralize the HCl salt with Et₃N prior to injection.

Safety & Handling (MSDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Disposal: Incinerate as organic nitrogenous waste.

References

  • PubChem. (2025).[2] Compound Summary: (R)-2-(Dimethylamino)propanamide.[3][4][5][6][7] National Library of Medicine. [Link]

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Standard reference for EDC/HOBt coupling protocols).

Sources

Methodological & Application

Application Note: A High-Fidelity Synthetic Protocol for (R)-2-(Dimethylamino)propanamide from D-Alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines and their derivatives are fundamental building blocks in modern pharmaceuticals and agrochemicals.[1] This application note provides a comprehensive, two-step protocol for the synthesis of enantiomerically pure (R)-2-(Dimethylamino)propanamide, starting from the readily available chiral precursor, D-alanine. The synthetic strategy involves an initial amidation of the D-alanine carboxyl group to form the intermediate (R)-alaninamide, followed by an exhaustive N-methylation of the primary amine via the Eschweiler-Clarke reaction. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step procedures, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Synthetic Strategy and Rationale

The conversion of a primary amine on a chiral scaffold to a tertiary amine requires a robust method that avoids racemization and over-alkylation. The chosen pathway efficiently addresses these challenges in two distinct stages:

  • Amidation: D-alanine is first converted to its primary amide, (R)-alaninamide. This step protects the carboxylic acid functionality from participating in the subsequent methylation reaction and installs the required amide group of the final target molecule.

  • Reductive N-Methylation: The primary amine of (R)-alaninamide is exhaustively methylated to the tertiary dimethylamino group using the Eschweiler-Clarke reaction. This classic reaction is highly selective for methylation, utilizes inexpensive reagents, and is well-documented to preserve the stereochemical integrity of chiral centers adjacent to the amine.[2]

This sequence is chosen over the alternative (methylation followed by amidation) to circumvent potential difficulties in the amidation of the zwitterionic N,N-dimethyl-D-alanine and to utilize a more stable intermediate for the methylation step.

G D_Alanine D-Alanine Alaninamide (R)-Alaninamide D_Alanine->Alaninamide Step 1: Amidation (via Esterification & Ammonolysis) Final_Product (R)-2-(Dimethylamino)propanamide Alaninamide->Final_Product Step 2: Eschweiler-Clarke N-Methylation

Figure 1: Overall two-step synthetic workflow from D-alanine.

Part I: Synthesis of (R)-Alaninamide from D-Alanine

Principle and Mechanistic Considerations

Direct amidation of the carboxylic acid of an amino acid is challenging due to its zwitterionic nature. A common and effective strategy is to first convert the carboxylic acid into a more reactive ester derivative. In this protocol, D-alanine is esterified to its methyl ester hydrochloride using thionyl chloride in methanol. The thionyl chloride reacts with methanol to generate HCl in situ, which protonates the amino group and catalyzes the esterification. The resulting ester is then treated with a saturated solution of ammonia in methanol (ammonolysis) to yield the desired primary amide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
D-Alanine≥99% enantiomeric puritySigma-AldrichStarting chiral material
Methanol (MeOH)Anhydrous, ≥99.8%Fisher ScientificSolvent for both steps
Thionyl Chloride (SOCl₂)≥99%Acros OrganicsUse in a fume hood, highly corrosive
Diethyl EtherAnhydrousVWR ChemicalsFor precipitation
Ammonia7N solution in MeOHSigma-AldrichOr prepare by bubbling NH₃ gas
Glassware--Oven-dried before use
Magnetic Stirrer & Hotplate--Standard laboratory equipment
Rotary Evaporator--For solvent removal
Detailed Experimental Protocol

Step 1.A: Esterification to (R)-Alanine Methyl Ester Hydrochloride

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube (CaCl₂).

  • In a well-ventilated fume hood, add 100 mL of anhydrous methanol to the flask and cool it to 0 °C in an ice bath.

  • Causality: Cooling the methanol is critical to control the highly exothermic reaction with thionyl chloride.

  • Slowly add 12.0 mL (165 mmol) of thionyl chloride dropwise to the cold methanol over 20 minutes. Stir continuously.

  • After the addition is complete, carefully add 10.0 g (112 mmol) of D-alanine to the solution in portions.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4 hours. The solution should become clear.

  • After reflux, cool the solution to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Add 100 mL of anhydrous diethyl ether to the resulting white solid. This will cause the product to precipitate fully.

  • Collect the white crystalline solid by vacuum filtration, wash with 2 x 30 mL of cold diethyl ether, and dry under vacuum. This yields (R)-alanine methyl ester hydrochloride.

Step 1.B: Ammonolysis to (R)-Alaninamide

  • Transfer the dried (R)-alanine methyl ester hydrochloride to a pressure-resistant glass vessel equipped with a magnetic stir bar.

  • Add 150 mL of 7N methanolic ammonia. Seal the vessel tightly.

  • Causality: A sealed vessel is necessary to maintain the ammonia concentration and pressure, driving the reaction to completion.

  • Stir the suspension at room temperature for 48 hours.

  • After 48 hours, cool the vessel in an ice bath before carefully opening it to release any pressure.

  • Remove the solvent under reduced pressure. The resulting solid is crude (R)-alaninamide. It can be used directly in the next step or purified by recrystallization from an ethanol/ether mixture if desired.

Part II: Synthesis of (R)-2-(Dimethylamino)propanamide

Principle and Mechanistic Considerations

The Eschweiler-Clarke reaction is a form of reductive amination that methylates primary or secondary amines to their corresponding tertiary amines.[3][4] The reaction proceeds through two main stages:

  • Imine/Iminium Formation: The primary amine of (R)-alaninamide attacks formaldehyde to form an intermediate aminal, which then dehydrates to form an imine. This imine is subsequently protonated by formic acid to generate a reactive iminium ion.

  • Hydride Transfer: Formic acid acts as the hydride source. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the monomethylated amine and releasing carbon dioxide.[2][5] This process repeats a second time to yield the final tertiary amine.

The evolution of CO₂ gas makes the reaction irreversible.[2] Crucially, this method avoids the formation of quaternary ammonium salts, as the tertiary amine cannot form another iminium ion.[6] While a potential side reaction for α-amino amides is cyclocondensation to form imidazolidin-4-ones, using an excess of the reagents and maintaining a controlled temperature favors the desired N-methylation pathway.[7]

G cluster_0 First Methylation cluster_1 Second Methylation RNH2 R-NH₂ Aminal R-NH-CH₂-OH RNH2->Aminal + CH₂O Imine R-N=CH₂ Aminal->Imine - H₂O Iminium [R-NH=CH₂]⁺ Imine->Iminium + H⁺ (from HCOOH) RNHMe R-NH-CH₃ Iminium->RNHMe + H⁻ (from HCOOH) - CO₂ Iminium2 [R-N(CH₃)=CH₂]⁺ RNHMe->Iminium2 + CH₂O, + H⁺ RNHMe2 R-N(CH₃)₂ Iminium2->RNHMe2 + H⁻ (from HCOOH) - CO₂

Figure 2: Mechanism of the Eschweiler-Clarke reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-Alaninamide-From Part ICrude product is acceptable
Formic Acid≥95%Sigma-AldrichCorrosive, use in a fume hood
Formaldehyde37 wt. % in H₂OFisher ScientificToxic, use in a fume hood
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR ChemicalsFor basification
Dichloromethane (DCM)ACS GradeFisher ScientificFor extraction
Magnesium Sulfate (MgSO₄)AnhydrousAcros OrganicsFor drying organic layer
Detailed Experimental Protocol
  • In a 250 mL round-bottom flask, dissolve the crude (R)-alaninamide (approx. 112 mmol from the previous step) in 45 mL of 95% formic acid.

  • Add 27 mL of 37% aqueous formaldehyde (approx. 336 mmol) to the solution.

  • Causality: An excess of both formic acid and formaldehyde is used to ensure the reaction goes to completion and fully methylates the amine.[6]

  • Fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100 °C for 8 hours. Vigorous evolution of CO₂ should be observed initially.

  • Monitor the reaction progress by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH). The product spot should be less polar than the starting material.

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully basify the reaction mixture to pH > 11 by the slow addition of 50% (w/v) aqueous NaOH solution. This step is highly exothermic and should be performed with efficient cooling and stirring.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (4 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude (R)-2-(Dimethylamino)propanamide, which typically appears as a pale yellow oil or low-melting solid.

  • Purification: The product can be purified further by vacuum distillation or column chromatography on silica gel if required.

Characterization Data (Expected)

CompoundTechniqueExpected Data
(R)-Alaninamide ¹H NMR (DMSO-d₆)δ 7.3 (br s, 1H, CONH ), 7.0 (br s, 1H, CONH ), 3.3 (q, 1H, CH ), 1.8 (br s, 2H, NH₂ ), 1.1 (d, 3H, CH₃ ) ppm.
Optical Rotation [α] specific rotation should be measured and compared to literature values for the (R)-enantiomer.
(R)-2-(Dimethylamino)propanamide ¹H NMR (CDCl₃)δ 6.8 (br s, 1H, CONH ), 5.5 (br s, 1H, CONH ), 3.1 (q, 1H, CH ), 2.3 (s, 6H, N(CH₃ )₂), 1.2 (d, 3H, CH -CH₃ ) ppm.
¹³C NMR (CDCl₃)δ 178 (C=O), 65 (CH), 42 (N(CH₃)₂), 16 (CH-CH₃) ppm.
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₅H₁₃N₂O: 117.1028; found: 117.1029.
Optical Rotation Should exhibit a specific rotation confirming the retention of the (R)-stereocenter.

Safety and Handling

  • Thionyl Chloride: Is highly corrosive and reacts violently with water. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Formic Acid: Is a corrosive liquid. Avoid contact with skin and eyes. Handle in a fume hood.

  • Formaldehyde: Is a known carcinogen and toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood.

  • Basification Step: The neutralization of formic acid with concentrated NaOH is extremely exothermic. Perform this step slowly and with efficient cooling in an ice bath to prevent boiling and splashing.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low yield in Step 1.A (Esterification) Incomplete reaction or moisture in reagents/glassware.Ensure all glassware is oven-dried and use anhydrous methanol. Extend reflux time if necessary.
Incomplete reaction in Step 2 (Methylation) Insufficient heating or insufficient reagents.Ensure the reaction temperature reaches 90-100 °C. Confirm that an excess of formic acid and formaldehyde was used.
Product is difficult to extract Emulsion formation during work-up.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Presence of monomethylated byproduct Incomplete second methylation.Increase the reaction time or temperature slightly. Ensure sufficient reagent excess.

References

  • Wikipedia contributors. (2024). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][2]

  • Gao, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Available at: [Link][6]

  • Wikipedia contributors. (2024). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][4]

  • Chen, F. L., & Sung, K. (2001). An exception of Eschweiler-Clarke methylation: Cyclocondensation of α-amino amides with formaldehyde and formic acid. Tetrahedron Letters. Available at: [Link][7]

Sources

Application Notes & Protocols: (R)-2-(Dimethylamino)propanamide as a Strategic N-Terminal Cap in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Overview: Overcoming the Peptide Paradox with Strategic N-Terminal Modification

Peptides represent a highly attractive class of therapeutic agents due to their high specificity and potency. However, their clinical translation is frequently hampered by inherent weaknesses, primarily their susceptibility to rapid degradation by proteases and poor membrane permeability, which limits oral bioavailability.[1] Peptidomimetic chemistry seeks to address these limitations by introducing non-natural modifications to the peptide scaffold.[2] One of the most effective strategies is the modification of the peptide's N-terminus, a primary site for degradation by exopeptidases.[3]

This guide focuses on the application of (R)-2-(Dimethylamino)propanamide , a chiral building block that functions as an N-terminal mimic of N,N-dimethylated L-alanine. Its incorporation provides a powerful tool to enhance the drug-like properties of therapeutic peptides by conferring significant metabolic stability and modulating physicochemical characteristics.

The Scientific Rationale: Causality Behind Using the N,N-Dimethylamino Cap

The decision to incorporate an (R)-2-(Dimethylamino)propanamide moiety is driven by several predictable and advantageous outcomes impacting a peptide's pharmacokinetic and pharmacodynamic profile.

Enhanced Proteolytic Stability

The primary advantage is the dramatic increase in stability against enzymatic degradation.[3] Aminopeptidases, which cleave amino acids from the N-terminus, require a primary or secondary amine for substrate recognition and catalysis.[3] The tertiary amine of the N,N-dimethylated residue provides a robust steric shield, effectively blocking the enzyme's access to the first peptide bond.[3][4] This modification transforms the N-terminus from a liability into a stable anchor, significantly extending the peptide's in-vivo half-life.[5][6]

cluster_0 Standard Peptide Degradation cluster_1 Steric Shielding by N,N-Dimethylation Aminopeptidase Aminopeptidase Peptide H₂N-Ala-Gly-... Aminopeptidase->Peptide Recognizes N-Terminus Cleavage Peptide Bond Cleavage Peptide->Cleavage Aminopeptidase_B Aminopeptidase ModPeptide (CH₃)₂N-Ala-Gly-... Aminopeptidase_B->ModPeptide Steric Hindrance Blocked Access Blocked (No Cleavage) ModPeptide->Blocked

Caption: Steric hindrance of aminopeptidase by N,N-dimethylation.

Improved Pharmacokinetic Properties

N-alkylation systematically alters a peptide's physicochemical properties to favor better drug-like behavior.

  • Increased Lipophilicity: The substitution of N-H hydrogen bond donors with N-CH₃ groups reduces the peptide's overall polarity. This enhanced lipophilicity can improve solubility in non-aqueous environments and facilitate passive diffusion across cellular membranes.[7][8]

  • Enhanced Membrane Permeability: By capping exposed amide protons that would otherwise form hydrogen bonds with solvent, N-methylation can encourage the adoption of conformations more amenable to crossing the lipid bilayer, a critical step for oral bioavailability.[1][8]

  • Modulated Basicity: The tertiary dimethylamino group is more basic than a primary amine, resulting in a positive charge over a wider physiological pH range. This can influence receptor interactions and improves ionization efficiency for mass spectrometry analysis.[9][10]

Core Data & Building Block Synthesis

While comprehensive experimental data for (R)-2-(Dimethylamino)propanamide is not widely published, its properties can be inferred from closely related structures.

Table 1: Physicochemical Properties

Property Value Source / Method
Molecular Formula C₅H₁₁NO -
Molecular Weight 101.15 g/mol Calculated
IUPAC Name (2R)-2-(dimethylamino)propanamide -
Predicted LogP -0.9 to -0.5 Computational (analogy)
Predicted pKa 8.5 - 9.5 Computational (analogy)

| Related CAS | 2675-88-9 (N,2-dimethylpropanamide) |[11] |

Protocol 1: Synthesis of Fmoc-(R)-N,N-dimethyl-Alanine-OH

Direct incorporation of (R)-2-(Dimethylamino)propanamide is not feasible in standard peptide synthesis. Instead, the corresponding protected amino acid, Fmoc-N,N-dimethyl-L-alanine, must be synthesized first. This protocol is adapted from established methods for N-alkylation of amino acids.[7][12]

Materials:

  • Fmoc-L-Alanine-OH

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Silver(I) oxide (Ag₂O) or Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), Diethyl ether

  • Aqueous HCl (1M), Saturated aqueous NaCl (brine)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Solubilization: In a round-bottom flask protected from light, dissolve Fmoc-L-Alanine-OH (1 equivalent) in anhydrous DMF.

  • Deprotonation: Add Ag₂O (2.5 equivalents) to the solution. Alternative for stronger base: Carefully add NaH (2.2 equivalents) portion-wise at 0°C. Stir the suspension for 30 minutes at room temperature.

  • Methylation: Add methyl iodide (3 equivalents) dropwise to the suspension. Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove silver salts or carefully quench with water if NaH was used.

    • Dilute the filtrate with EtOAc and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield Fmoc-N,N-dimethyl-L-alanine-OH as a pure compound. Characterize by NMR and Mass Spectrometry.

Application in Peptidomimetic Synthesis & Characterization

The synthesized building block can be readily incorporated as the N-terminal residue in a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow, with critical modifications to account for its unique reactivity.

Start Start: Swell Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling 2. Standard AA Coupling (HBTU/DIPEA, 1-2h) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Check1 Kaiser Test? Wash2->Check1 Check1->Coupling Positive (Recouple) Repeat Repeat for sequence Check1->Repeat Negative Repeat->Fmoc_Deprotection Last_Deprotection Final Fmoc Deprotection Repeat->Last_Deprotection Final AA Wash3 Wash (DMF, DCM) Last_Deprotection->Wash3 Special_Coupling 3. N,N-diMe-Ala Coupling (HATU/DIPEA, 4-6h) Wash3->Special_Coupling Wash4 Wash (DMF, DCM) Special_Coupling->Wash4 Cleavage 4. Cleavage & Global Deprotection (TFA Cocktail) Wash4->Cleavage Purify 5. RP-HPLC Purification Cleavage->Purify Analyze 6. MS & HPLC Analysis Purify->Analyze

Caption: SPPS workflow for incorporating N,N-dimethyl-Alanine.

Protocol 2: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes a standard Fmoc/tBu strategy on a rink amide or similar acid-labile resin.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N,N-dimethyl-L-alanine-OH (from Protocol 1)

  • SPPS-grade resin (e.g., Rink Amide MBHA)

  • Coupling reagents: HATU, HBTU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 1 hour in a suitable SPPS reaction vessel.

  • Standard Cycles (for residues before the N-terminus):

    • Deprotection: Treat the resin with 20% piperidine/DMF for 5 min, drain, then treat again for 15 min.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Coupling: In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1-2 minutes. Add this solution to the resin and agitate for 1-2 hours.

    • Washing: Wash the resin with DMF (3x) and DCM (3x). Confirm coupling completion with a Kaiser test (should be negative). Repeat for all amino acids in the sequence.

  • N-Terminal Capping with Fmoc-N,N-dimethyl-L-alanine:

    • Perform a final Fmoc deprotection on the N-terminal amino acid as described above.

    • Special Coupling: The coupling onto the secondary amine of the penultimate residue and the use of the sterically hindered N,N-dimethylated building block requires more forceful conditions.[8][13] In a separate vial, dissolve Fmoc-N,N-dimethyl-L-alanine-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours , or until coupling is complete. Note: The Kaiser test is not suitable for secondary amines; a bromophenol blue test can be used as an alternative.

    • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Final Deprotection and Cleavage:

    • Remove the final Fmoc group with 20% piperidine/DMF.

    • Wash the resin with DMF and DCM, then dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[14]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

Protocol 3: Characterization of the N-Terminally Dimethylated Peptidomimetic

1. Purification by Reverse-Phase HPLC (RP-HPLC):

  • System: A preparative or semi-preparative HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% TFA in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Inject the solution onto the C18 column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-40 minutes).

    • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

    • Analyze fractions for purity by analytical RP-HPLC and pool the pure fractions. Lyophilize to obtain the final peptide as a white powder.

2. Identity Confirmation by Mass Spectrometry (MS):

  • System: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, preferably with tandem MS (MS/MS) capability.

  • Procedure:

    • Prepare a dilute solution of the purified peptide.

    • Infuse the sample into the mass spectrometer and acquire the full MS spectrum to confirm the molecular weight of the parent ion [M+H]⁺.

    • Select the parent ion for fragmentation (MS/MS analysis).

  • Data Interpretation: The fragmentation pattern of N-terminally dimethylated peptides is highly characteristic. Due to the stable positive charge on the tertiary amine, collision-induced dissociation (CID) often results in a dominant a₁ ion or a related immonium ion corresponding to the N,N-dimethylamino propanamide residue.[9][15] This prominent low-mass fragment is a key diagnostic marker confirming the successful incorporation of the modification. Standard b- and y-ion series will confirm the rest of the peptide sequence.

Conclusion and Future Outlook

The use of (R)-2-(Dimethylamino)propanamide as an N-terminal capping agent is a robust and scientifically validated strategy for improving the therapeutic potential of peptide drug candidates. By providing a steric shield against enzymatic degradation and favorably modulating physicochemical properties, this modification directly addresses the core challenges of peptide instability and poor bioavailability. The protocols detailed herein provide a comprehensive framework for the synthesis, incorporation, and characterization of these advanced peptidomimetics, empowering researchers to develop more stable and effective peptide-based therapeutics.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.
  • Novotná, K., Vávrová, K., Zbytovská, J., & Wsól, V. (2012). Synthesis of N,N-dimethylamino acid esters. Reagents and conditions.
  • BenchChem. (2025). Application Notes and Protocols for the Use of N-Methyl-DL-alanine in Peptide Synthesis.
  • Creative Proteomics. (n.d.). Analysis of N-terminus and C-terminus in Protein: A Comprehensive Guide.
  • Poree, F., & Toth, I. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349.
  • MS Vision. (2024). Characterization of intact and modified proteins by mass spectrometry.
  • University of California, Davis. (n.d.).
  • Van der Veken, P., et al. (2014). N-terminal protein characterization by mass spectrometry using combined microscale liquid and solid-phase derivatization. Analytical Chemistry, 86(19), 9848-9855.
  • Ji, C., et al. (2014). Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. Journal of the American Society for Mass Spectrometry, 25(11), 1880-1889.
  • Tindall, J. B. (1968). U.S. Patent No. 3,402,203. U.S.
  • Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry.
  • Google Patents. (2007). CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.
  • Goto, Y., et al. (2021). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases.
  • Van der Sar, S. A., & Fairlie, D. P. (2014). Synthesis of N-Alkyl Amino Acids.
  • PubChem. (n.d.). CID 100979034 | C5H10NO+.
  • Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124.
  • MilliporeSigma. (n.d.). Peptide Modifications: N-Terminal, Internal, and C-Terminal.
  • Han, A., & Kim, J. (2020). The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. Molecules, 25(15), 3369.
  • Albericio, F., & Kruger, H. G. (2014). Solid-phase peptide synthesis. Chemical Society Reviews, 43(17), 5998-6034.
  • Nielsen, D. S., et al. (2017). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. Proceedings of the National Academy of Sciences, 114(44), 11638-11643.
  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301-2302.
  • Ghaffari, M., et al. (2019). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine) as a Chelating Agent by Using Trityl Chloride Resin, for Removal of Al3+, Cu2+, Hg2+ and Pb2+. Journal of the Chilean Chemical Society, 64(2), 4440-4444.
  • ChemScene. (n.d.). 55197-05-2 | (R)-2-(Dimethylamino)propan-1-ol.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Hsu, J. L., et al. (2005). Differential dimethyl labeling of N-termini of peptides after guanidination for proteome analysis. Analytical Chemistry, 77(22), 7247-7255.
  • Eychenne, R., et al. (2023). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. Molecules, 28(5), 2296.
  • Barjasteh, S., et al. (2017). Effects of N-terminal and C-terminal modification on cytotoxicity and cellular uptake of amphiphilic cell penetrating peptides. Artificial Cells, Nanomedicine, and Biotechnology, 46(sup2), 1-13.
  • Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(dimethylamino)- (CAS 108-16-7).
  • Hojo, H., et al. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 192.
  • Gellis, A., & Bouvier, J. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1935.
  • Huang, R., & Chen, X. (2020). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 1(3), 100188.
  • Chem-Supply. (2025). N,2-dimethylpropanamide.
  • Corrales, M., et al. (2009). Stability of peptide amides under high pressure. Food Chemistry, 116(3), 732-738.
  • BOC Sciences. (n.d.). CAS 17268-47-2 (3-(Dimethylamino)-N,N-dimethylpropionamide).
  • Rybárová, Z., et al. (2005). 2-N-methylamino-2,3- dimethylbutanamides and (R)- and (S)-(5-isopropyl-1,5- dimethyl-4,5-dihydro-1H-imidazol-4-on-2-yl)pyridines.
  • Liu, D., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 35, 1153-1158.
  • ChemicalBook. (2023).

Sources

Troubleshooting & Optimization

Technical Support Center: N-Methylation of Alaninamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Methylation Optimization Hub. Ticket ID: #NM-ALA-001 Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Status: Open

Introduction: The Alaninamide Challenge

You are likely here because N-methylation of alaninamide derivatives is deceivingly complex. Unlike simple amines, alaninamides present a "perfect storm" of challenges:

  • Nucleophilic Competition: You have a primary/secondary amine (the target) and an amide nitrogen (a potential side-reaction site).

  • Chirality Risk: The

    
    -proton of alanine is susceptible to abstraction, leading to racemization (loss of optical purity).
    
  • Solubility: Small alaninamides are highly polar/water-soluble, making extraction difficult.

This guide abandons generic textbook advice in favor of field-proven protocols designed to maximize yield and preserve chirality.

Module 1: Method Selection (Triage)

Before starting, diagnose your specific substrate constraints using this decision matrix.

Diagnostic Workflow

MethodSelection Start Start: Analyze Substrate Target Target: Mono- or Dimethyl? Start->Target Mono Target: Mono-methyl Target->Mono Di Target: Dimethyl Target->Di Chiral Is Chirality Critical? Mono->Chiral Reductive Protocol A: Reductive Alkylation (Formaldehyde + STAB) *High Yield / Low Racemization* Di->Reductive Sensitive Substrate (Excess Rgt) Eschweiler Protocol C: Eschweiler-Clarke (Formic Acid/Heat) *Risk of Racemization* Di->Eschweiler Robust Substrate Chiral->Reductive Yes (Standard) Fukuyama Protocol B: Fukuyama Alkylation (Nosyl Protection) *Absolute Control* Chiral->Fukuyama Yes (Difficult Substrate)

Figure 1: Decision matrix for selecting the optimal N-methylation route based on product requirements and substrate sensitivity.

Module 2: The Gold Standard Protocol (Reductive Alkylation)

For 90% of alaninamide cases, Reductive Alkylation using Sodium Triacetoxyborohydride (STAB) is the superior method.

  • Why STAB? Unlike Sodium Cyanoborohydride (

    
    ), STAB is non-toxic and, critically, it does not reduce aldehydes/ketones directly. It selectively reduces the iminium ion intermediate.[1]
    
  • Why not Methyl Iodide? Direct alkylation (

    
    ) is difficult to control (leading to 
    
    
    
    -dimethylation) and requires basic conditions that promote racemization.
Standard Operating Procedure (SOP-NM-01)

Reagents:

  • Substrate: Alaninamide derivative (1.0 equiv)

  • Formaldehyde: 37% aq. solution or Paraformaldehyde (1.1–1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) - Crucial for imine formation.

Step-by-Step Workflow:

  • Imine Formation (The "Head Start"): Dissolve the alaninamide in DCE (0.1 M concentration). Add Formaldehyde (1.1 equiv).

    • Tech Note: If using Paraformaldehyde, you may need to heat to 60°C briefly to depolymerize, but cool back to RT before adding hydride.

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Why? The formation of the iminium ion is acid-catalyzed. Without this, the reaction stalls.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at Room Temperature (20–25°C) for 2–4 hours.

    • Monitoring: Check LCMS for the M+14 peak.

  • Quench & Workup (The "Yield Killer" Step):

    • Issue: Alaninamides are water-soluble. A standard water wash will wash away your product.

    • Fix: Quench with saturated

      
      . Extract with DCM:Isopropanol (3:1)  or Chloroform . Do NOT use pure Ethyl Acetate (poor solubility for polar amides).
      
Mechanism of Action

Mechanism cluster_selectivity Selectivity Check Amine Alaninamide (R-NH2) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + HCHO HCHO Formaldehyde Iminium Iminium Ion (R-N+=CH2) Hemiaminal->Iminium - H2O (Acid Cat.) Product N-Methyl Alaninamide Iminium->Product + H- (STAB) STAB STAB (Hydride)

Figure 2: Mechanistic pathway. Note that STAB reduces the Iminium ion much faster than it reduces the aldehyde, preventing side reactions.

Module 3: Troubleshooting & FAQs

Issue 1: Racemization (Loss of Chirality)

User: "My enantiomeric excess (ee) dropped from 99% to 85%."

Root Cause: The


-proton in alanine derivatives is acidic. If you used a method involving heat (Eschweiler-Clarke) or strong base (NaH/MeI), you likely formed an enolate or oxazolone intermediate, scrambling the stereocenter.

Solution:

  • Switch to STAB: The reaction occurs at room temperature under slightly acidic conditions (pH 5-6), which preserves the stereocenter [1].

  • Avoid "Direct" Alkylation: Never use NaH or KOH with chiral amino acid derivatives.

  • Check your Workup: Ensure you do not leave the product in strong base during extraction for prolonged periods.

Issue 2: Over-Methylation (Dimethylation)

User: "I wanted mono-methyl, but I see M+29 (Dimethyl) in LCMS."

Root Cause: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a runaway reaction.

Solution:

  • Stoichiometry Control: Use exactly 1.0–1.1 equiv of Formaldehyde. Do not use excess.

  • Slow Addition: Add the Formaldehyde slowly via syringe pump over 1 hour.

  • The "Fukuyama" Alternative (Plan B): If STAB fails to give selectivity, use the Fukuyama Amine Synthesis [2].

    • Step 1: React amine with 2-nitrobenzenesulfonyl chloride (NsCl).

    • Step 2: Alkylate with MeI (Mono-alkylation is guaranteed because the sulfonamide is not nucleophilic enough for a second addition).

    • Step 3: Deprotect with Thiophenol/Base.

Issue 3: Low Isolated Yield (The "Disappearing Product")

User: "LCMS shows 95% conversion, but I isolated only 30%."

Root Cause: Alaninamides are amphoteric and highly polar. They partition into the aqueous layer during workup.

Solution:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Switch: Use DCM:MeOH (9:1) or n-Butanol for extraction.

  • Resin Capture: Instead of liquid-liquid extraction, pass the reaction mixture through a SCX (Strong Cation Exchange) column.

    • Load: In MeOH.[1][2][3]

    • Wash: MeOH (removes borate salts and excess aldehyde).

    • Elute: 2M Ammonia in MeOH (releases your pure amine).

Module 4: Advanced Data & Green Alternatives

For labs moving away from chlorinated solvents (DCE) or Boron waste.

MethodReagentSelectivityGreen ScoreBest For
Standard HCHO / STABHighModerateGeneral Purpose
Solid Agent PhMe3NI [3]Very HighHighLate-stage functionalization
Catalytic PMHS / Cu-CatHighHighLarge scale (low waste)

Regioselectivity Note (Amide vs. Amine): If you observe methylation on the amide nitrogen (the CONH group), your reaction conditions are too basic. The amine (


) is naturally more nucleophilic (

) than the amide (

). Under neutral/acidic conditions (STAB protocol), amide methylation is mechanistically impossible.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Fukuyama, T. , Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

  • Kundu, G. , et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24.

Sources

Technical Support Center: Purification of N,N-Dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Dimethylamine (DMA)

Document ID: TSC-ORG-0042 Status: Active Last Updated: February 26, 2026

The Core Challenge: The "Solubility Trap"

Executive Summary: Removing unreacted dimethylamine (DMA) from N,N-dimethylpropanamide (DMP) is deceptively difficult. While their boiling points differ significantly (7°C vs. 175°C), the standard "acid wash" protocol often leads to massive product loss.

The Problem: Both the impurity (DMA) and your product (DMP) are highly water-soluble.

  • DMA:

    
     10.7, Gas at RT, highly soluble in water.
    
  • DMP: Neutral amide, LogP -0.11 (Hydrophilic), highly soluble in water.

If you simply wash your reaction mixture with dilute acid, the DMA will protonate and go into the water layer (as desired), but your product (DMP) will likely follow it, leading to yields of <20%.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct purification strategy based on your reaction conditions.

purification_logic start Start: Analyze Crude Mixture check_ph Check pH / State of Amine start->check_ph is_salt DMA is a Salt (DMA·HCl) (e.g., Acid Chloride route) check_ph->is_salt Acidic/Neutral is_free DMA is Free Base (e.g., Excess amine used) check_ph->is_free Basic (pH > 11) method_A Method A: The 'Salting Out' Extraction (High Recovery) is_salt->method_A Standard Scale method_C Method C: Scavenger Resins (High Purity / Low Scale) is_salt->method_C Small Scale (<1g) method_B Method B: Cold-Trap Evaporation (Solvent Free) is_free->method_B Volatile Removal method_B->method_A Residual Odor?

Figure 1: Purification Decision Tree. Select Method A for robust recovery, Method B for quick bulk removal, or Method C for precision.

Detailed Protocols

Method A: The "Salting Out" Acid Wash (Recommended)

Best For: High recovery of water-soluble amides. Mechanism: Uses the "Salting Out" effect (Hofmeister series) to force the neutral amide into the organic phase while trapping the ionized amine in the aqueous phase.

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1] Note: DCM is preferred for amide solubility.

  • Acid: 1M HCl or 10% Citric Acid.

  • Salt: Saturated NaCl (Brine) and solid NaCl.

Step-by-Step Guide:

  • Dilution: Dilute your reaction mixture with DCM (Ratio 1:10 v/v). Do not use ether (amide solubility is too low).

  • First Wash (Saturation): Add a volume of Saturated Brine equal to 50% of your organic layer.

  • Acidification: While stirring, add 1M HCl dropwise until the aqueous layer pH is < 2.

    • Why? This converts volatile DMA (gas) into non-volatile DMA·HCl (salt).

  • The Critical Step (Salting Out): Add solid NaCl to the mixture until the aqueous layer is fully saturated (undissolved salt visible).

    • Why? This maximizes the ionic strength, forcing the water-soluble DMP product out of the water and into the DCM.

  • Separation: Separate the layers. Keep the organic (DCM) layer.

  • Back-Extraction: Re-extract the aqueous layer with fresh DCM (

    
     volume). Combine organic layers.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    
Method B: Cold-Trap Evaporation

Best For: Removing large excesses of free amine before workup. Prerequisite: The reaction mixture must be basic (pH > 11). If acidic, add


 or KOH first to liberate free DMA.

Safety Warning: DMA is a gas (BP 7°C) and toxic. You must use a secondary cold trap to prevent it from escaping into the lab or damaging the vacuum pump.

  • Setup: Rotary evaporator with a dry-ice/acetone condenser trap (-78°C).

  • Bath Temp: Set water bath to 30°C.

  • Pressure: Gradually lower pressure to 100 mbar.

  • Execution: The DMA will boil off rapidly.

  • Chase: Add toluene (

    
     volume) and re-evaporate to azeotropically remove trace amine.
    
Method C: Solid-Phase Scavenging (Resin)

Best For: Small scale (<500mg) or final polishing to remove "fishy" odors. Reagent: Polymer-supported sulfonic acid (e.g., Amberlyst® 15).

  • Dissolve: Dissolve crude mixture in MeOH or DCM.

  • Add Resin: Add 3–4 equivalents of acid resin (relative to expected amine impurity).

  • Agitate: Shake/stir gently for 1 hour.

    • Mechanism: The basic DMA binds irreversibly to the sulfonic acid beads. The neutral amide does not bind.

  • Filter: Filter out the solid beads.

  • Result: Filtrate contains pure amide.

Technical Data & Comparison

FeatureDimethylamine (Impurity)N,N-Dimethylpropanamide (Product)Impact on Purification
Boiling Point 7°C (Gas)174–175°CDistillation separation is possible but requires cold trapping.
pK_a (Conj. Acid) 10.7 (Basic)~ -0.5 (Neutral)Key differentiator. Acid wash protonates DMA, not DMP.
Water Solubility MiscibleMiscible (LogP -0.[2]11)Major Risk. Product washes away with water unless salted out.
Odor Threshold ~0.04 ppmLowTrace DMA causes persistent "fishy" smell even at 99% purity.

Troubleshooting FAQs

Q: I did an acid wash, but my yield is 10%. Where is my product? A: It is in your aqueous waste stream. Because N,N-dimethylpropanamide is highly polar, it partitions into water.

  • Fix: Take your aqueous waste, saturate it with solid NaCl until no more salt dissolves, and re-extract with DCM (

    
    ).
    

Q: The product still smells like fish after rotovapping. Why? A: The human nose detects DMA at parts-per-billion levels. A "fishy" smell does not necessarily mean low chemical purity, but it indicates trace free amine.

  • Fix: Dissolve the oil in DCM and stir with a small amount of Amberlyst-15 (Method C) or wash with 10% Citric Acid saturated with NaCl.

Q: Can I use Silica Gel chromatography? A: Yes, but amines "streak" on silica due to interaction with acidic silanols.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent to deactivate the silica, or use a very polar eluent (e.g., 10% MeOH in DCM). However, Method A (Extraction) is usually faster and cleaner for this specific separation.

Q: Why not just distill the product? A: You can. The BP is 175°C. However, if any DMA·HCl salt is present, it may sublime or decompose at these temperatures, contaminating the distillate. It is safer to remove the amine chemically (Method A) before final distillation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 674, Dimethylamine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12965, N,N-Dimethylpropionamide. Retrieved from [Link]

  • Reich, H. J., & Bordwell, F. G. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[3] The Journal of Organic Chemistry, 78(9), 4512–4523. (Describes solid-phase workup for amides). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum of (R)-2-(Dimethylamino)propanamide: Analysis and Chiral Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of (R)-2-(Dimethylamino)propanamide, a chiral amide of interest in various synthetic applications. We will dissect its expected spectral features, compare it with relevant alternatives, and provide a robust experimental framework for its analysis, including methods for chiral discrimination.

Understanding the 1H NMR Landscape of a Chiral Amide

The 1H NMR spectrum of a molecule provides a detailed map of the chemical environment of each proton. For (R)-2-(Dimethylamino)propanamide, we can predict a characteristic set of signals based on its structure. The presence of a chiral center at the α-carbon introduces a layer of complexity and opportunity for stereochemical analysis.

Predicted 1H NMR Spectrum of (R)-2-(Dimethylamino)propanamide:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Key Influencing Factors
-CH(CH₃)- ~1.2 - 1.4Doublet (d)3HShielded by the adjacent CH group.
-N(CH₃)₂ ~2.2 - 2.4Singlet (s)6HDeshielded by the electron-withdrawing nitrogen atom.
-CH(CH₃)- ~3.0 - 3.4Quartet (q)1HDeshielded by both the nitrogen and the carbonyl group.
-CONH₂ ~5.5 - 7.5Two broad singlets (br s)2HProtons on nitrogen often exhibit broad signals due to quadrupolar relaxation and potential hydrogen bonding. The two protons can be diastereotopic due to restricted rotation around the C-N bond.[1][2]

The Unseen Difference: Comparing Enantiomers

In a standard, achiral NMR solvent like CDCl₃, the 1H NMR spectra of (R)-2-(Dimethylamino)propanamide and its enantiomer, (S)-2-(Dimethylamino)propanamide, are identical. This is because enantiomers have the same physical and chemical properties in an achiral environment. To differentiate them, we must introduce a chiral environment.

Comparison with (S)-2-(Dimethylamino)propanamide in a Chiral Environment:

The use of a chiral solvating agent (CSA) is a powerful, non-destructive method to distinguish between enantiomers.[3][4] A CSA, itself being enantiomerically pure, forms transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals for the R and S enantiomers in the 1H NMR spectrum.

Alternative Key Differentiator in 1H NMR Underlying Principle
(S)-2-(Dimethylamino)propanamide In the presence of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol), one would expect to see two sets of signals for some or all of the protons. The chemical shift difference (Δδ) between the corresponding protons of the R and S enantiomers allows for the determination of enantiomeric excess (ee).Formation of transient diastereomeric solvates with distinct magnetic environments.

Structural Analogs: A Comparative Spectral Analysis

To fully appreciate the nuances of the 1H NMR spectrum of (R)-2-(Dimethylamino)propanamide, a comparison with structurally related, non-chiral amides is insightful.

Comparison with Propanamide and N,N-Dimethylacetamide:

Alternative Key Differentiator in 1H NMR Structural Rationale
Propanamide (CH₃CH₂CONH₂)[5][6] The spectrum of propanamide is simpler, showing a triplet for the methyl group, a quartet for the methylene group, and a broad singlet for the -NH₂ protons. The absence of the N,N-dimethyl singlet is a clear distinction.Lacks the N,N-dimethyl group and the chiral center.
N,N-Dimethylacetamide (CH₃CON(CH₃)₂)[7] N,N-Dimethylacetamide displays two singlets for the non-equivalent N-methyl groups due to restricted rotation around the amide bond, and a singlet for the acetyl methyl group. It lacks the signals corresponding to the ethyl group of our target molecule.Possesses the N,N-dimethylamide functionality but has a simpler alkyl chain and no chirality.

Experimental Protocols

Standard 1H NMR Analysis

This protocol outlines the procedure for obtaining a standard 1H NMR spectrum.

Caption: Standard 1H NMR Workflow.

Chiral Discrimination using a Chiral Solvating Agent (CSA)

This protocol details the steps for differentiating between the R and S enantiomers.

Caption: Chiral Discrimination Workflow.

Mechanistic Insights and Causality

The choice of a deuterated solvent like CDCl₃ is crucial to avoid a large interfering solvent signal in the 1H NMR spectrum.[5] The selection of an appropriate chiral solvating agent is dependent on the functional groups present in the analyte. For an amine-containing compound like (R)-2-(Dimethylamino)propanamide, CSAs capable of hydrogen bonding or π-π stacking interactions are often effective. The mechanism of chiral recognition by CSAs relies on the formation of transient, non-covalent diastereomeric complexes, which are in fast exchange on the NMR timescale. The observed chemical shifts are a weighted average of the free and complexed states. Because the diastereomeric complexes have different stabilities and geometries, the weighted average chemical shifts for the R and S enantiomers will be different, leading to signal separation.

Conclusion

The 1H NMR spectrum of (R)-2-(Dimethylamino)propanamide, when analyzed with a foundational understanding of chemical shifts, coupling constants, and the principles of stereochemistry, provides a wealth of structural information. While its spectrum in an achiral solvent is indistinguishable from its enantiomer, the use of chiral solvating agents offers a straightforward and powerful method for enantiomeric differentiation and the determination of optical purity. By comparing its spectral features to those of achiral analogs, a deeper appreciation for the influence of its unique structural motifs can be gained. This guide serves as a comprehensive resource for researchers employing 1H NMR for the critical task of characterizing chiral molecules in drug development and beyond.

References

  • Gorobets, N. Y., & Sidel'nikova, T. A. (2012). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Journal of Physical Organic Chemistry, 25(4), 287-295.
  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral solvating agents for NMR spectroscopy. Chirality, 28(9), 636-651.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • YouTube. (2024, March 28). NMR of propanamide for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of amides. Retrieved from [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

  • ResearchGate. (2020, October 20). How is it possible for amide proton to show splitting in proton NMR?. Retrieved from [Link]

Sources

Specific rotation values for (R)-2-(Dimethylamino)propanamide vs (S)-isomer

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of (R)- and (S)-2-(dimethylamino)propanamide, focusing on stereochemical identification, specific rotation values of key precursors, and experimental protocols for their synthesis and characterization.

Executive Summary

2-(Dimethylamino)propanamide (N,N-dimethylalaninamide) is a critical chiral building block used in the synthesis of pharmaceutical intermediates (e.g., methadone derivatives) and chiral ligands for asymmetric catalysis.[1]

For researchers, the primary challenge is the optical purity verification of the amide, as it is frequently generated in situ or used immediately after synthesis. Consequently, the specific rotation of its stable precursor, N,N-dimethylalanine , serves as the industry-standard "Gold Standard" for validating stereochemical integrity before amide formation.

This guide details the physicochemical distinctions between the (R) and (S) isomers, provides authoritative rotation data for their precursors, and outlines a self-validating synthesis protocol.

Chemical Profile & Stereochemistry

The compound consists of a propanamide backbone with a dimethylamino group at the


-position. The stereocenter is located at C2.
Feature(S)-Isomer(R)-Isomer
IUPAC Name (2S)-2-(dimethylamino)propanamide(2R)-2-(dimethylamino)propanamide
Common Source Derived from L-Alanine Derived from D-Alanine
Configuration L -series (Natural)D -series (Unnatural)
Cahn-Ingold-Prelog S (Sinister)R (Rectus)
Molecular Formula


MW 116.16 g/mol 116.16 g/mol
Stereochemical Visualization

The following diagram illustrates the mirror-image relationship and the spatial arrangement of the dimethylamino group.

Stereochemistry cluster_S (S)-Isomer (L-Series) cluster_R (R)-Isomer (D-Series) S_Center C2 Stereocenter (S-Configuration) S_Groups H (Back) N(Me)2 (Front) Me (Plane) CONH2 (Plane) S_Center->S_Groups Mirror || MIRROR PLANE || R_Center C2 Stereocenter (R-Configuration) R_Groups H (Back) N(Me)2 (Front) Me (Plane) CONH2 (Plane) R_Center->R_Groups

Caption: Stereochemical comparison showing the inversion of configuration at the C2 alpha-carbon.

Comparative Specific Rotation Data

Direct specific rotation values for the primary amide are rarely reported in standard catalogs because it is often an intermediate. However, the values for the parent acid (N,N-dimethylalanine) and the reduced alcohol (alaninol derivative) are well-established and serve as the primary quality control checkpoints.

Table 1: Specific Rotation of Key Precursors (Reference Standards)

Use these values to validate the optical purity of your starting material before amide coupling.

CompoundIsomerSpecific Rotation

Concentration (

)
SolventRef
N,N-Dimethylalanine (S)

0.70Ethanol[1,2]
N,N-Dimethylalanine (R)

0.70Ethanol[1,2]
N,N-Dimethylalaninol (S)

1.0Ethanol[3]
N,N-Dimethylalaninol (R)

1.0Ethanol[3]

Critical Insight: The methylation of the amine significantly shifts the optical rotation compared to the primary amine precursors (L-Alanine is


 in HCl). The high magnitude (

) of the dimethyl acid makes it an excellent candidate for polarimetric purity checks.

Experimental Protocols

Protocol A: Synthesis of (S)-2-(Dimethylamino)propanamide

Objective: Synthesize the (S)-amide from L-Alanine while maintaining optical purity.

Reagents:

  • L-Alanine (Starting Material)[1][2][3][4][5][6]

  • Formaldehyde (37% aq.) / Formic Acid (Eschweiler-Clarke Methylation)

  • Thionyl Chloride (

    
    ) or Isobutyl Chloroformate (Activation)
    
  • Ammonia (

    
    ) gas or aqueous solution
    

Workflow:

  • Reductive Methylation: Treat L-Alanine with formaldehyde and formic acid under reflux to yield (S)-N,N-dimethylalanine .

    • QC Point: Isolate and measure

      
      . Target: 
      
      
      
      (EtOH).[3][7]
  • Activation: Convert the acid to the acid chloride using

    
     in dry DCM at 0°C.
    
    • Note: Avoid elevated temperatures to prevent racemization via ketene intermediates.

  • Amidation: Bubble dry

    
     gas into the acid chloride solution at -10°C.
    
  • Purification: Filter ammonium chloride precipitate; concentrate filtrate. Recrystallize from EtOAc/Hexane.

Protocol B: Polarimetry Measurement (Self-Validating)

Objective: Accurately determine specific rotation to confirm enantiomeric excess (ee).

  • Preparation: Dissolve 70 mg of the dry sample in 10.0 mL of absolute ethanol (

    
    ).
    
  • Blanking: Fill the polarimeter tube (1 dm) with pure solvent and zero the instrument.

  • Measurement: Inject sample. Record rotation (

    
    ) at 589 nm (Na D-line) and 25°C.
    
  • Calculation:

    
    
    Where 
    
    
    
    is path length in dm (usually 1) and
    
    
    is concentration in g/mL.

Synthesis & Application Workflow

The following diagram outlines the pathway from the chiral pool (Alanine) to the target amide and its downstream applications in drug development (e.g., Methadone synthesis).

SynthesisWorkflow L_Ala L-Alanine (Natural Source) Methylation Reductive Methylation (HCHO / HCOOH) L_Ala->Methylation S_Acid (S)-N,N-Dimethylalanine [α] = +50.3° Methylation->S_Acid Retains Config Activation Activation (SOCl2 or Mixed Anhydride) S_Acid->Activation QC Check Here Amidation Amidation (NH3) Activation->Amidation S_Amide (S)-2-(Dimethylamino)propanamide (Target Intermediate) Amidation->S_Amide Methadone Pharma Application: Chiral Methadone Synthesis S_Amide->Methadone Ligands Catalysis Application: Chiral Guanidine Ligands S_Amide->Ligands

Caption: Synthetic pathway from L-Alanine to the target amide, highlighting the critical QC checkpoint at the acid stage.

References

  • Beckett, A. H., et al. (1957).[3] The Configuration of Methadone and Related Compounds. Journal of the Chemical Society.[7] (Confirmed specific rotation of N,N-dimethyl-D-alanine as -50.3°).

  • Yar, M., et al. (2017). Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride. U.S. Patent 2017/0057909 A1. Link

  • BenchChem. (2025). Technical Guide: Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol. Link

  • Eggleston, D., et al. (1981). Crystal Structure of N-Pivaloyl-L-Prolyl-N,N'-Dimethyl-D-Alaninamide. International Journal of Peptide and Protein Research, 18(2), 195-202.

Sources

Comparison of N,N-dimethylalaninamide vs N-methylalaninamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative reactivity, physicochemical properties, and experimental applications of N,N-Dimethylalaninamide (tertiary amide) versus N-Methylalaninamide (secondary amide).

Executive Summary

In drug design and peptide synthesis, the choice between N,N-dimethylalaninamide (tertiary amide) and N-methylalaninamide (secondary amide) dictates solubility, metabolic stability, and metal coordination capability.

  • N,N-Dimethylalaninamide is characterized by high hydrolytic stability and increased lipophilicity (LogP).[1] It lacks hydrogen bond donor capability, making it an excellent "capping" group to improve membrane permeability by reducing polar surface area (PSA).

  • N-Methylalaninamide retains a hydrogen bond donor (N-H), allowing it to participate in secondary structure stabilization (e.g.,

    
    -turns) and metal coordination via amide nitrogen deprotonation.[1] It is generally more susceptible to enzymatic hydrolysis than its dimethyl counterpart.
    

Structural & Electronic Basis

The fundamental difference lies in the substitution at the amide nitrogen, which governs electronic resonance and steric hindrance.

Resonance and Steric Properties
  • N-Methylalaninamide (

    
     Amide):  Exists predominantly in the trans (Z) conformation to minimize steric clash between the N-methyl group and the carbonyl oxygen. The N-H bond is a potent hydrogen bond donor.
    
  • N,N-Dimethylalaninamide (

    
     Amide):  The two N-methyl groups create significant steric bulk, twisting the amide bond slightly out of planarity in some transition states, though resonance is still maintained. It acts strictly as a hydrogen bond acceptor (carbonyl oxygen).
    

AmideComparison cluster_0 N-Methylalaninamide (Secondary) cluster_1 N,N-Dimethylalaninamide (Tertiary) Sec_Struct Structure: R-CO-NH-CH3 (H-Bond Donor & Acceptor) Sec_Prop Properties: - Trans conformation preferred - Moderate Lipophilicity - Reactive N-H bond Sec_Struct->Sec_Prop Tert_Prop Properties: - Sterically Hindered - Higher Lipophilicity (LogP) - No N-H bond Sec_Prop->Tert_Prop Methylation Effect: +Sterics, -H-Bond Donor Tert_Struct Structure: R-CO-N(CH3)2 (H-Bond Acceptor Only) Tert_Struct->Tert_Prop

Figure 1: Structural and functional comparison of secondary vs. tertiary alaninamide derivatives.

Reactivity Profile

Hydrolytic Stability

The tertiary amide (dimethyl) is significantly more resistant to hydrolysis than the secondary amide (monomethyl) under physiological and basic conditions.

ConditionN-Methylalaninamide (

)
N,N-Dimethylalaninamide (

)
Mechanistic Insight
Acidic (pH < 2) Moderate StabilityModerate StabilityProtonation occurs at Carbonyl O. Steric bulk in

slightly retards nucleophilic attack by water.[1]
Basic (pH > 10) Susceptible Resistant

amides can form unreactive anions at very high pH, but in moderate base,

amides are slower to hydrolyze due to steric hindrance of the tetrahedral intermediate.
Enzymatic High Cleavage RateLow Cleavage RateProteases/Peptidases typically require an N-H recognition motif or specific steric fit that the dimethyl group disrupts.
Metal Coordination Chemistry

This is a critical differentiator for catalyst design or metallodrugs.

  • N-Methylalaninamide: The amide nitrogen has an acidic proton (

    
    ).[1] In the presence of metal ions (e.g., Cu(II), Ni(II), Pd(II)), it can deprotonate to form a stable amidate  complex (
    
    
    
    bond).
  • N,N-Dimethylalaninamide: Lacks an amide proton.[1] It can only coordinate via the carbonyl oxygen (

    
     bond), which is a much weaker interaction and often labile.
    

Hydrolysis cluster_acid Acid Hydrolysis Mechanism (Universal) Start Amide (R-CO-NR'2) Prot O-Protonation [R-C(OH)=NR'2]+ Start->Prot H+ Water Water Attack (Rate Limiting) Prot->Water Tetra Tetrahedral Intermediate Water->Tetra Sterics affect this step (Me2 > MeH) Cleave C-N Bond Cleavage Tetra->Cleave

Figure 2: General acid hydrolysis pathway.[1] The "Water Attack" step is significantly slower for N,N-dimethylalaninamide due to the steric bulk of two methyl groups hindering the approach of the nucleophile.

Physicochemical Properties Data

The following data compares the 2-amino-propanamide derivatives.

PropertyN-MethylalaninamideN,N-DimethylalaninamideImpact
Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-
MW ( g/mol ) 102.14116.16-
H-Bond Donors 2 (Amine + Amide)1 (Amine only)

has lower PSA.[1]
H-Bond Acceptors 22Comparable.[1][2]
LogP (Est.) -1.0 to -0.8-0.5 to -0.2

is more lipophilic, improving membrane crossing.[1]
Water Solubility Very HighHighBoth are soluble, but

is more soluble in organic solvents (DCM, EtOAc).

Experimental Protocols

Synthesis of N,N-Dimethylalaninamide (Protocol)

Objective: Synthesis from N-protected alanine (e.g., Cbz-Ala-OH) to avoid racemization and side reactions.[1]

Reagents:

  • Cbz-L-Alanine (1.0 equiv)[1]

  • Dimethylamine hydrochloride (1.2 equiv)

  • EDC (1.2 equiv) or TBTU (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DCM[1]

Step-by-Step Workflow:

  • Activation: Dissolve Cbz-L-Alanine in DMF (

    
    ). Add DIPEA (2 equiv) and TBTU (1.2 equiv). Stir at 
    
    
    
    for 15 mins.
  • Coupling: Add Dimethylamine HCl and remaining DIPEA (1 equiv). Allow to warm to Room Temp (RT) and stir for 4-12 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with

    
    , Sat. 
    
    
    
    , and Brine. Dry over
    
    
    .
  • Deprotection: Hydrogenation (

    
    , Pd/C) in MeOH to yield the free amine N,N-dimethylalaninamide.
    
Hydrolytic Stability Assay

Objective: Compare half-life (


) in simulated physiological fluid.
  • Preparation: Prepare

    
     solutions of both compounds in Phosphate Buffer (PBS, pH 7.4) and Glycine-NaOH Buffer (pH 10.0).
    
  • Incubation: Thermostat at

    
    .
    
  • Sampling: Aliquot

    
     at 
    
    
    
    hours. Quench with cold acetonitrile.
  • Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

    • Expected Result: N-Methylalaninamide shows

      
       stability at 24h pH 7.4, but degradation at pH 10.[1]
      
    • Expected Result: N,N-Dimethylalaninamide shows

      
       stability at both pH levels over 24h.[1]
      

References

  • Conformational properties of N-acetyl-L-alanine-N',N'-dimethylamide. Acta Biochim Pol. (2001). Comparison of secondary vs tertiary amide conformational preferences.

  • Kinetics and mechanism of N-substituted amide hydrolysis. ResearchGate. Detailed kinetic data on N-methyl vs N,N-dimethyl amide hydrolysis rates.

  • pKa Values of Amines and Amides. Alfa Chemistry. Reference for basicity of amine precursors and amide acidity.[3]

  • Synthesis of N,N-Dimethyl-4-(prop-2-en-1-yl)aniline (General N-alkylation protocols). BenchChem.

  • Acid-base properties of amides. QOrganica. Explanation of amide resonance and protonation sites.

Sources

A Comparative Guide to the Structural Analysis of N,N-dimethyl-D-alaninamide Hydrochloride: An Integrated Crystallographic and In Silico Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, a deep understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the structural elucidation of N,N-dimethyl-D-alaninamide hydrochloride. In the absence of publicly available single-crystal X-ray diffraction data for this specific compound in repositories such as the Cambridge Structural Database (CSD), this document serves as a predictive and methodological comparison.[1][2][3] We will leverage data from structurally analogous compounds, outline detailed experimental protocols for generating high-quality crystals, and integrate computational analysis to build a holistic understanding of the target molecule's conformational landscape.

Introduction: The Significance of Structural Elucidation

N,N-dimethyl-D-alaninamide hydrochloride is a chiral small molecule with potential applications in peptidomimetics and as a building block in pharmaceutical synthesis.[4][5] Its structural properties, including bond lengths, torsion angles, and intermolecular interactions, dictate its physicochemical characteristics such as solubility, stability, and biological activity. X-ray crystallography remains the gold standard for unambiguously determining these parameters in the solid state. This guide will compare the expected structural features of N,N-dimethyl-D-alaninamide hydrochloride with known data from key analogues: D-alaninamide hydrochloride and N,N-dimethyl-L-alanine derivatives.

Predicted vs. Known Structural Parameters: A Comparative Analysis

Based on high-quality crystallographic data of closely related structures, we can predict the likely geometric parameters of N,N-dimethyl-D-alaninamide hydrochloride. The primary differences are expected to arise from the steric and electronic effects of the N,N-dimethylation of the amide group.

Parameter D-Alaninamide Hydrochloride (Analogue) N,N-dimethyl-D-alaninamide Hydrochloride (Predicted) Justification for Prediction
Amide C-N Bond Length ~1.33 ÅSlightly longer (~1.34-1.35 Å)The two methyl groups on the amide nitrogen will introduce steric hindrance, potentially elongating the C-N bond.
Amide Torsion Angle (ω) Typically near 180° (trans)Likely to be near 180°, but with a greater potential for deviation.The steric bulk of the N-methyl groups may induce some non-planarity in the amide bond.
Backbone Conformation (φ, ψ) Can adopt various conformations, often influenced by crystal packing.Expected to favor more extended conformations.The N,N-dimethyl group is a tertiary amide, which can influence backbone preferences towards extended or β-turn-like structures.[6]
Hydrogen Bonding The primary amide (-NH2) is a strong hydrogen bond donor.The tertiary amide (-N(CH3)2) is a hydrogen bond acceptor only (at the carbonyl oxygen).The primary amine (-NH3+) will be the main hydrogen bond donor, interacting with the chloride counter-ion and carbonyl oxygens of neighboring molecules.

Data for D-alaninamide hydrochloride is based on typical values found in the Cambridge Structural Database for similar small molecule hydrochlorides.

Experimental Protocols for Crystallization and Data Collection

The successful generation of single crystals suitable for X-ray diffraction is often the most challenging step. For a small, polar molecule like N,N-dimethyl-D-alaninamide hydrochloride, a systematic approach to screening crystallization conditions is essential.

The following diagram outlines a typical workflow for the crystallization of a small molecule hydrochloride.

G cluster_prep Material Preparation cluster_screen Crystallization Screening cluster_xtal Crystal Growth & Harvesting cluster_analysis Data Collection & Analysis prep Synthesize & Purify N,N-dimethyl-D-alaninamide Hydrochloride (>98%) solubility Solubility Screening (Various Solvents) prep->solubility methods Select Crystallization Methods (e.g., Slow Evaporation, Vapor Diffusion) solubility->methods Inform Method Selection growth Set up Crystallization Plates/ Vials methods->growth harvest Monitor for Crystal Growth & Harvest Suitable Crystals growth->harvest xrd Single-Crystal X-ray Diffraction Data Collection harvest->xrd structure Structure Solution & Refinement xrd->structure validation Structure Validation & Deposition (e.g., to CSD) structure->validation

Caption: Workflow for Crystallization and Structural Analysis.

Slow evaporation is a robust method for obtaining high-quality crystals of soluble compounds.[7]

  • Solvent Selection: Identify a solvent or solvent system in which N,N-dimethyl-D-alaninamide hydrochloride has moderate solubility. Good starting points include ethanol, methanol, or a mixture of ethanol and a small amount of water.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent at room temperature. Ensure the compound is fully dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or beaker. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few small pinholes. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a lab bench.

  • Monitoring: Check for crystal growth daily. Crystals may form within a few days to several weeks.

  • Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop and immediately proceed to X-ray diffraction analysis.

Vapor diffusion is another powerful technique, particularly when only small amounts of material are available.[7]

  • Prepare the Reservoir: Fill the outer well of a vapor diffusion plate or a larger jar with a "precipitant" or "anti-solvent" – a solvent in which the compound is poorly soluble (e.g., diethyl ether, ethyl acetate).

  • Prepare the Drop: In a small, inner container (e.g., a sitting drop post or a small vial), place a small volume (a few microliters) of a concentrated solution of the compound in a solvent in which it is highly soluble (e.g., methanol).

  • Equilibration: Seal the system. The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop containing the compound. This gradually reduces the solubility of the compound in the drop, leading to supersaturation and crystal formation.

Complementary Structural and Conformational Analysis

While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive understanding of the molecule's properties requires a multi-faceted approach.

PXRD is an essential tool for analyzing the bulk crystalline material. It can be used to:

  • Confirm the phase purity of a synthesized batch.

  • Identify different polymorphic forms.

  • Monitor solid-state stability.

A comparison of the experimental PXRD pattern with a pattern calculated from the single-crystal structure is the ultimate confirmation of the bulk material's identity.

In the absence of experimental data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the molecule's preferred conformations.[6][8]

G cluster_scan Conformational Search cluster_opt Geometry Optimization cluster_analysis Analysis start Build 3D Structure of N,N-dimethyl-D-alaninamide Cation scan Systematic Rotational Scan of Torsion Angles (φ, ψ) start->scan minima Identify Low-Energy Minima scan->minima dft DFT Geometry Optimization of Each Minimum (e.g., B3LYP/6-31G*) minima->dft freq Frequency Calculation to Confirm True Minima dft->freq pes Generate Potential Energy Surface (PES) freq->pes compare Compare with Experimental Data (when available) pes->compare

Caption: Workflow for Computational Conformational Analysis.

Such an analysis for N,N-dimethyl-D-alaninamide would likely reveal a preference for an extended conformation due to the tertiary amide, a finding that would be interesting to compare with the eventual crystal structure, where packing forces can trap higher energy conformers.[6]

Conclusion and Future Directions

While the crystal structure of N,N-dimethyl-D-alaninamide hydrochloride has not yet been reported, this guide provides a robust framework for its determination and analysis. By combining established crystallization protocols with comparative structural analysis and computational modeling, researchers can gain a comprehensive understanding of this molecule's solid-state properties. The successful crystallization and structural elucidation of N,N-dimethyl-D-alaninamide hydrochloride would be a valuable contribution to the scientific community, and we strongly encourage the deposition of the resulting data into the Cambridge Structural Database to aid future research.[3]

References

  • Siodłak, D., Rzeszotarska, B., & Broda, M. A. (2004). Conformational properties of N-acetyl-L-alanine N',N'-dimethylamide. Acta Biochimica Polonica, 51(1), 137-143. Available at: [Link]

  • An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. National Center for Biotechnology Information. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1. Google Patents.
  • Conformational study of alanine and alpha-aminoisobutyric psi [NHCO]-retroamide peptide analogues. PubMed. Available at: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Available at: [Link]

  • Crystallization of small molecules. UPV/EHU. Available at: [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. Google Patents.
  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]

  • CSD - Cambridge Structural Database. Maastricht University Library. Available at: [Link]

  • Cambridge Structural Database. Re3data.org. Available at: [Link]

  • Novel Alaninamide Derivatives with Drug-like Potential for Development as Antiseizure and Antinociceptive Therapies—In Vitro and In Vivo Characterization. National Center for Biotechnology Information. Available at: [Link]

  • D-Alaninamide hydrochloride. ChemBK. Available at: [Link]

  • Crystal structure of dimethyl N,N′-[(ethyne-1,2-diyl)bis(1,4-phenylenecarbonyl)]bis(l-alaninate). ResearchGate. Available at: [Link]

  • The Cambridge Structural Database. ResearchGate. Available at: [Link]

  • Neighbor effect on conformational spaces of alanine residue in azapeptides. National Center for Biotechnology Information. Available at: [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. The Cambridge Crystallographic Data Centre. Available at: [Link]

  • N,N-Dimethyl-L-alanine methyl ester. NIST WebBook. Available at: [Link]

  • Search - Access Structures. CCDC. Available at: [Link]

  • N,N-Dimethylalanine. PubChem. Available at: [Link]

Sources

Guide to Infrared (IR) Spectroscopy of Dimethylamino Amide Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectral Fingerprint

The dimethylamino amide moiety (


) presents a distinct infrared spectral signature characterized by a strong, low-frequency carbonyl stretch and the conspicuous absence of N-H vibrational modes. Unlike primary or secondary amides, the tertiary nature of this group eliminates hydrogen bonding potential, resulting in sharp, solvent-independent bands.

Key Diagnostic Signals:

  • Amide I (C=O[1] Stretch): 1630–1670 cm⁻¹ (Strong, lower frequency than ketones).

  • N-Methyl C-H Stretch: 2760–2850 cm⁻¹ (Distinct low-frequency shoulder).

  • Amide III (C-N Stretch): 1250–1350 cm⁻¹ (Medium/Mixed mode).

  • Amide II (N-H Bend): ABSENT (Primary differentiator).

Part 1: Mechanistic Insight & Causality

To accurately interpret the IR spectrum of a dimethylamino amide, one must understand the electronic environment governing the bond stiffness (force constants).

The Resonance Effect (Amide I Shift)

The carbonyl absorption in amides occurs at a lower wavenumber than in ketones (~1715 cm⁻¹) due to the resonance delocalization of the nitrogen lone pair into the carbonyl


-system.
  • Mechanism: The nitrogen atom donates electron density to the carbonyl carbon, creating a partial double bond character between C-N and reducing the double bond character of C=O.

  • Result: The C=O bond weakens, lowering its vibrational frequency to the 1630–1670 cm⁻¹ range. In dimethylamides, the two electron-donating methyl groups inductively stabilize the positive charge on the nitrogen in the resonance hybrid, often enhancing this single-bond character compared to primary amides.

The "Silent" Region (Absence of Amide II)

Primary (


) and secondary (

) amides exhibit a prominent "Amide II" band around 1550 cm⁻¹, resulting from N-H bending coupled with C-N stretching.
  • Diagnostic Value: Tertiary amides lack the N-H bond entirely.[2] Consequently, the region between 1500–1600 cm⁻¹ is typically clear of strong amide-associated bands, serving as a negative diagnostic control.

Visualization: Resonance & Vibrational Logic

AmideResonance cluster_0 Resonance Hybrid cluster_1 Spectral Consequence Neutral Neutral Form (C=O Stronger) Zwitterion Zwitterionic Form (C-O Single Bond Character) Neutral->Zwitterion Lone Pair Delocalization FreqShift Lower C=O Frequency (1630-1670 cm⁻¹) Zwitterion->FreqShift Weakens C=O Force Constant BondOrder Increased C-N Bond Order (Amide III Band) Zwitterion->BondOrder Strengthens C-N Bond caption Fig 1. Mechanistic link between electronic resonance and observed IR frequency shifts.

Part 2: Detailed Spectral Analysis

Table 1: Characteristic Absorptions of Dimethylamino Amides
Vibration ModeFrequency (cm⁻¹)IntensityNotes
C=O Stretch (Amide I) 1630 – 1670 StrongOften the most intense peak. Lower frequency than esters/ketones.
N-CH₃ C-H Stretch 2760 – 2850 Low-MedSymmetric stretch. Often appears as a shoulder on the lower energy side of the main alkyl C-H band.
C-H Stretch (Alkyl) 2900 – 2980StrongStandard asymmetric methyl/methylene stretches.
C-N Stretch (Amide III) 1250 – 1350MediumMixed mode (C-N stretch + N-CH₃ rock). Exact position varies by substituent R.
N-CH₃ Deformation 1390 – 1420MediumMethyl umbrella deformation.
Amide II (N-H Bend) ABSENT N/ACritical Negative Diagnostic.
N-H Stretch ABSENT N/ANo bands in 3200–3500 cm⁻¹ region (unless water contamination).
The N-Methyl "Fingerprint"

While the Amide I band confirms the amide functionality, the


-dimethyl substitution is confirmed by the C-H stretching region.
  • N-CH₃ vs. C-CH₃: Methyl groups attached to nitrogen often vibrate at slightly lower frequencies than those attached to carbon due to the electronic influence of the nitrogen lone pair (though less pronounced in amides than amines). Look for a distinct shoulder or small peak around 2800 cm⁻¹ (sometimes called the "Bohlmann band" region in amines, though the effect is dampened in amides).

Part 3: Comparative Analysis (Alternatives)

Comparison with Other Carbonyls

Distinguishing a dimethylamide from its functional isomers or precursors is critical in reaction monitoring (e.g., peptide coupling or drug synthesis).

Table 2: Comparative Diagnostic Matrix
Functional GroupAmide I (C=O)N-H Stretch (~3300)Amide II (~1550)C-N Stretch
Dimethylamide (Tertiary) 1630–1670 cm⁻¹ No No Yes
Primary Amide (

)
1650–1690 cm⁻¹Yes (Doublet)Yes (Strong)Yes
Secondary Amide (

)
1640–1680 cm⁻¹Yes (Singlet)Yes (Strong)Yes
Ketone (

)
1705–1725 cm⁻¹NoNoNo
Ester (

)
1735–1750 cm⁻¹NoNoStrong C-O (~1200)
Technique Comparison: IR vs. NMR

While IR is excellent for identifying the functional group class, it struggles to distinguish between specific alkyl chains (e.g., Dimethyl vs. Diethyl) compared to NMR.

  • IR: Best for rapid "Yes/No" confirmation of amide bond formation and absence of N-H (reaction completion).

  • NMR (

    
    H):  Definitive for distinguishing Dimethyl (two distinct singlets or one singlet depending on rotation speed/temperature) from Diethyl (triplet/quartet patterns).
    

Part 4: Experimental Protocol

Method: ATR-FTIR Identification Workflow

Objective: Confirm the identity of a synthesized drug intermediate containing a dimethylamino amide group.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

Step-by-Step Protocol:

  • Background Scan: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric

    
     and 
    
    
    
    .
  • Sample Deposition:

    • Solids: Place ~5 mg of sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for peak intensity).

    • Liquids/Oils: Place 1 drop to cover the crystal surface.

  • Acquisition: Scan range 4000–600 cm⁻¹. Resolution 4 cm⁻¹. Scans: 16–32.

  • Data Processing: Apply baseline correction if necessary.

  • Spectral Evaluation (Decision Tree):

Visualization: Identification Logic Flow

ID_Workflow Start Start: Analyze Spectrum CheckCO Check 1600-1750 cm⁻¹ Is there a strong band? Start->CheckCO CheckFreq Check Frequency Position CheckCO->CheckFreq Yes ResultKetone Likely Ketone/Ester (>1700 cm⁻¹) CheckCO->ResultKetone No (or weak) CheckNH Check 3200-3400 cm⁻¹ Are there N-H bands? CheckFreq->CheckNH 1630-1680 cm⁻¹ CheckFreq->ResultKetone >1700 cm⁻¹ CheckAmideII Check 1500-1600 cm⁻¹ Is Amide II present? CheckNH->CheckAmideII No ResultPriSec Primary/Secondary Amide CheckNH->ResultPriSec Yes CheckAmideII->ResultPriSec Yes ResultTert Tertiary Amide Candidate CheckAmideII->ResultTert No ConfirmMe Confirm N-Methyl Check 2760-2850 cm⁻¹ ResultTert->ConfirmMe Validation caption Fig 2. Logic gate for distinguishing dimethylamides from other carbonyls.

Troubleshooting Common Interferences
  • Water Contamination: Water absorbs strongly at ~3400 cm⁻¹ (O-H stretch) and ~1640 cm⁻¹ (H-O-H bend). The 1640 cm⁻¹ band can overlap with the Amide I band, broadening it. Ensure the sample is dry.

  • Solvent Residuals: DMF (Dimethylformamide) and DMAc (Dimethylacetamide) are common solvents.[3] If your product is a solid, ensure these solvents are removed, as their spectra will mimic your dimethylamide product perfectly.

References

  • National Institutes of Health (NIH) / PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). N,N-Dimethylacetamide Infrared Spectrum.[4][5] Standard Reference Data.[4][5] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.[2] Retrieved from [Link]

  • Indian Academy of Sciences. (1968). Normal vibrations of N,N-dimethylformamide and N,N-dimethylacetamide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.